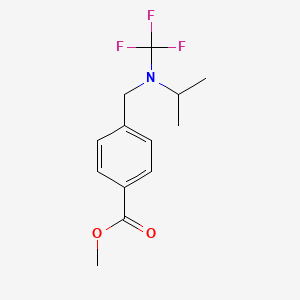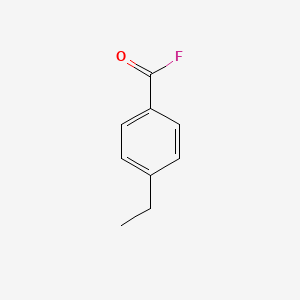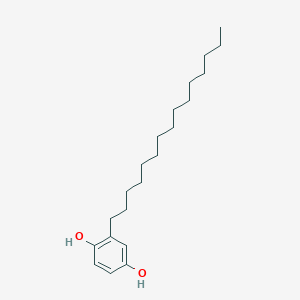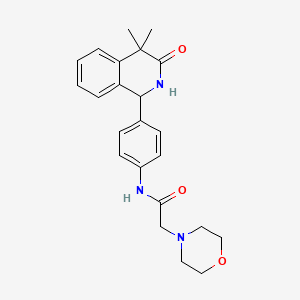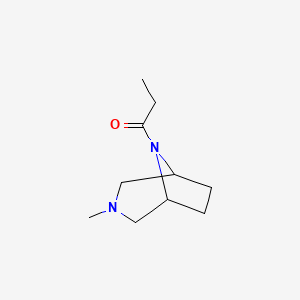
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a hydroxybutyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-hydroxybutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then treated with nitrous acid to introduce the nitrosourea group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrosourea moiety can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into target molecules.
Biology: Studied for its potential as a biochemical tool to modify proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biomolecules such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds and subsequent modification of the target molecules. This alkylation process can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its biological activity.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar in structure but with a cyclohexyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-methylbutyl)-1-nitrosourea: Contains a methylbutyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-aminobutyl)-1-nitrosourea: Features an aminobutyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
60784-48-7 |
|---|---|
Fórmula molecular |
C7H14ClN3O3 |
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C7H14ClN3O3/c8-3-5-11(10-14)7(13)9-4-1-2-6-12/h12H,1-6H2,(H,9,13) |
Clave InChI |
MYUUYILUYUAZSN-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CNC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



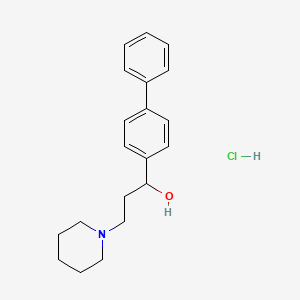

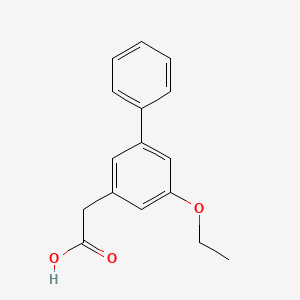
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
